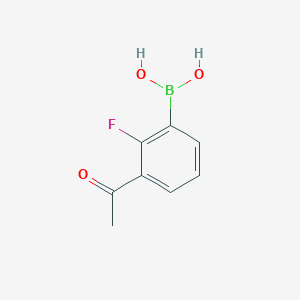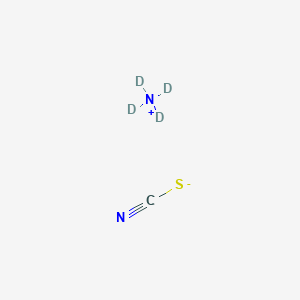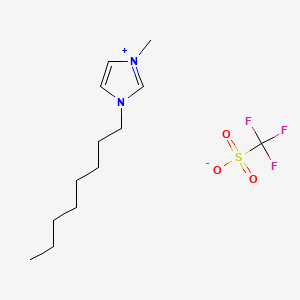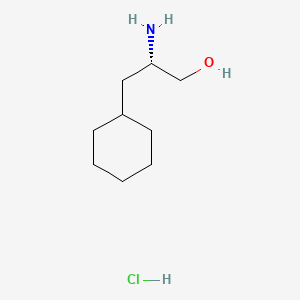
(3-Acetyl-2-fluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Acetyl-2-fluorophenyl)boronic acid” is a chemical compound with the empirical formula C8H8BFO3 . It has a molecular weight of 181.96 . The compound is typically in solid form .
Molecular Structure Analysis
The SMILES string representation of “(3-Acetyl-2-fluorophenyl)boronic acid” is CC(=O)c1cccc(B(O)O)c1F . The InChI representation is 1S/C8H8BFO3/c1-5(11)6-3-2-4-7(8(6)10)9(12)13/h2-4,12-13H,1H3 .
Physical And Chemical Properties Analysis
“(3-Acetyl-2-fluorophenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 181.96 . The compound should be stored at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
-
Covalent Organic Frameworks (COFs)
- Application: Boronic-acid-derived COFs are crystalline and porous materials with a vast chemical and structural diversity . They are synthesized in a bottom-up approach from molecular building blocks by condensation polymerization reactions .
- Method: The synthesis involves using boronic-acid-containing building blocks as monomers in the synthesis of COFs .
- Outcome: These materials have been studied for various applications, including their implementation into functional devices .
-
- Application: Boronic acids and their derivatives have been used in medicinal chemistry for various purposes . They have shown anticancer, antibacterial, and antiviral activity, and have also been used as sensors and delivery systems .
- Method: The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .
- Outcome: The modification can improve the already existing activities of the bioactive molecules .
-
Suzuki–Miyaura Cross-Coupling Reaction
- Application: Boronic acids are used in the Suzuki–Miyaura cross-coupling reaction to form new carbon-carbon (C-C) bonds .
- Method: This complex reaction involves steps such as oxidative addition, ligand substitution, transmetalation, and reductive elimination .
- Outcome: The outcome is the formation of new C-C bonds, which is a fundamental process in organic synthesis .
-
- Application: BF2-based fluorophores, such as BODIPY and BOPHY, are prevalently used in diverse research areas like bioimaging and chemosensing . They exhibit promising features including high quantum yields, fine-tuned absorption and emission spectra as well as good photostability and biocompatibility .
- Method: The synthesis involves using boronic-acid-containing building blocks .
- Outcome: These fluorophores are being used in a range of applications spanning from molecular sensors to photosensitizers for solar cells .
-
Radiotracers for PET Applications
- Application: Aryl boronic esters are used in the preparation of radiotracers for Positron Emission Tomography (PET) applications .
- Method: The method involves the fluorination of aryl boronic esters in the presence of Cu (OTf)2py4 .
- Outcome: The method was successfully applied using three radiosynthetic platforms, and up to 26 GBq of non-carrier added starting activity of 18F-fluoride .
-
- Application: Boronic acids have shown anticancer, antibacterial, and antiviral activity, and have also been used as sensors and delivery systems .
- Method: The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .
- Outcome: The modification can improve the already existing activities of the bioactive molecules .
Safety And Hazards
Propiedades
IUPAC Name |
(3-acetyl-2-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c1-5(11)6-3-2-4-7(8(6)10)9(12)13/h2-4,12-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMRLZGDJZRZMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)C)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584641 |
Source


|
| Record name | (3-Acetyl-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-2-fluorophenyl)boronic acid | |
CAS RN |
870778-95-3 |
Source


|
| Record name | (3-Acetyl-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














